N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide is an organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes an amino group, a methylphenyl group, and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 2,5-dimethylphenol.
Formation of Intermediate: The 3-amino-2-methylphenol is reacted with a suitable acylating agent to form an intermediate amide.
Coupling Reaction: The intermediate is then coupled with 2,5-dimethylphenol under specific conditions, often involving a catalyst such as a base (e.g., sodium hydroxide) and a solvent (e.g., dichloromethane).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the starting materials are combined and reacted under controlled conditions.
Continuous Flow Systems: For higher efficiency and scalability, continuous flow systems may be employed, allowing for the constant addition of reactants and removal of products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperatures.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated aromatic compounds.
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Probes: Utilized in the development of probes for studying biological systems due to its ability to interact with specific biomolecules.
Medicine:
Pharmaceutical Research: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: Employed in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways, potentially affecting cellular processes such as inflammation or pain perception.
Comparison with Similar Compounds
- N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)propanamide
- N-(3-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)propanamide
Comparison:
- Structural Differences: Variations in the position of the methyl groups on the phenoxy ring.
- Chemical Properties: These structural differences can lead to variations in reactivity and interaction with biological targets.
- Applications: While similar compounds may share some applications, the unique structure of N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide can confer specific advantages in certain contexts, such as enhanced binding affinity or selectivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-11-8-9-12(2)17(10-11)22-14(4)18(21)20-16-7-5-6-15(19)13(16)3/h5-10,14H,19H2,1-4H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQGVHCUQOJQBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=CC(=C2C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.